2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-4-methyl-1,3-thiazole
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Overview
Description
2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-4-methyl-1,3-thiazole is a complex organic compound that features a unique combination of aziridine, thiazole, and phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-4-methyl-1,3-thiazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the aziridine ring, the introduction of the cyclopropylmethyl group, and the coupling with the thiazole moiety. Common reagents used in these reactions include aziridine, cyclopropylmethyl bromide, and thiazole derivatives. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring typically yields aziridine N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-4-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The thiazole moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simple three-membered ring containing nitrogen, known for its high reactivity and use in medicinal chemistry.
Thiazole: A five-membered ring containing sulfur and nitrogen, commonly found in bioactive molecules.
Cyclopropylmethyl derivatives: Compounds containing the cyclopropylmethyl group, known for their stability and unique chemical properties.
Uniqueness
2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-4-methyl-1,3-thiazole is unique due to its combination of aziridine, thiazole, and phenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-11-21-17(18-12)14-3-2-4-16(7-14)20-10-15-9-19(15)8-13-5-6-13/h2-4,7,11,13,15H,5-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKSICLBHQKQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=CC=C2)OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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